5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It contains a pyridine ring substituted with a carboxamide group, a bromine atom, and a hydroxyethyl group linked to two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Carboxamide Core: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the carboxamide.
Bromination: The carboxamide is brominated at the 5-position using bromine in an appropriate solvent such as dichloromethane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with the carboxamide.
Attachment of Furan Rings: The furan rings are introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate furan boronic acids and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Material Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxyethyl group and the furan rings may play a role in binding to these targets, while the bromine atom could be involved in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar furan-carboxamide structure but with different substituents, leading to different biological activities.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Another similar compound with a thiazole ring instead of a pyridine ring, which may result in different chemical reactivity and biological properties.
Uniqueness
The uniqueness of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide lies in its combination of a pyridine ring with two furan rings and a hydroxyethyl group, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-22-9-12)14-2-1-4-23-14/h1-9,21H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRWRTUPBZPOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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